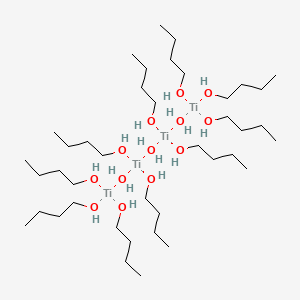
Fluoroiodoacétonitrile
Vue d'ensemble
Description
Fluoroiodoacetonitrile is an organic compound characterized by the presence of both fluorine and iodine atoms attached to an acetonitrile group
Applications De Recherche Scientifique
Fluoroiodoacetonitrile has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated and iodinated organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s reactivity with nucleophiles and electrophiles makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Fluoroiodoacetonitrile derivatives are explored for their potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and selectivity.
Industry: The compound is used in the production of specialty chemicals and materials, including those with unique electronic and optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoroiodoacetonitrile can be synthesized through the reaction of iodoacetonitrile with a fluorinating agent. One common method involves the use of silver fluoride (AgF) as the fluorinating agent under controlled conditions. The reaction typically takes place in an inert solvent such as acetonitrile, and the temperature is maintained at a moderate level to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: While specific industrial production methods for fluoroiodoacetonitrile are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the careful handling of reagents and control of reaction conditions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoroiodoacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, where the iodine atom can be oxidized or reduced depending on the reagents used.
Addition Reactions: The nitrile group can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with fluoroiodoacetonitrile in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Electrophiles: Electrophilic reagents such as alkyl halides can react with the nitrile group under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluoroiodoacetamides, while oxidation reactions can produce fluoroiodoacetic acids.
Mécanisme D'action
The mechanism of action of fluoroiodoacetonitrile involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. The presence of both fluorine and iodine atoms enhances its reactivity and allows for selective interactions with specific molecular targets.
Comparaison Avec Des Composés Similaires
Fluoroiodoacetonitrile can be compared with other similar compounds, such as:
Fluoroacetonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Iodoacetonitrile: Lacks the fluorine atom, resulting in different reactivity and selectivity in chemical reactions.
Chloroiodoacetonitrile: Contains a chlorine atom instead of fluorine, leading to variations in chemical properties and reactivity.
The uniqueness of fluoroiodoacetonitrile lies in the combination of both fluorine and iodine atoms, which imparts distinct chemical properties and reactivity patterns not observed in its analogs.
Propriétés
IUPAC Name |
2-fluoro-2-iodoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HFIN/c3-2(4)1-5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKTEWMOUTMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660180 | |
| Record name | Fluoro(iodo)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-30-2 | |
| Record name | Fluoro(iodo)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic information was revealed about fluoroiodoacetonitrile through the chirped-pulse Fourier transform microwave spectroscopy study?
A1: The study successfully determined the complete iodine and nitrogen nuclear electric quadrupole coupling tensors for fluoroiodoacetonitrile. [] The research also yielded precise values for the molecule's rotational constants (A, B, and C) and centrifugal distortion terms. [, ] This level of detail provides crucial insights into the molecule's structure and its behavior in various chemical environments.
Q2: Why was chloropentafluoroacetone studied alongside fluoroiodoacetonitrile in the research?
A2: Chloropentafluoroacetone was likely chosen as a comparative system due to its structural similarities with fluoroiodoacetonitrile. Both molecules possess halogen atoms, enabling researchers to observe and compare the effects of different halogens on the molecules' spectroscopic properties. Analyzing both compounds allows for a better understanding of how halogen substitution influences molecular behavior. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498169.png)







![4-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1498193.png)


